Acolongifloroside potassium
Description
Acolongifloroside Potassium (also referred to as Acolongifloroside K in literature) is a cardiac glycoside derived from plants in the Apocynaceae family, notably Strophanthus gratus and Acokanthera oppositifolia . It is characterized by its high toxicity, rapid action, and water solubility, making it historically significant as a hunting poison . Structurally, it shares a pentacyclic core common to cardiac glycosides, with a lactone ring and sugar moiety that enable binding to the Na⁺/K⁺-ATPase pump in cardiac cells, disrupting ion transport and leading to cytotoxic effects .
Properties
CAS No. |
6251-64-5 |
|---|---|
Molecular Formula |
C29H44O12 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
3-[(1R,3S,5S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3/t13?,15-,16+,17?,18+,19+,21?,22-,23?,24?,25+,26+,27-,28+,29-/m0/s1 |
InChI Key |
LPMXVESGRSUGHW-BNSWSSRWSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O |
Isomeric SMILES |
CC1[C@@H](C(C([C@H](O1)O[C@H]2C[C@H]([C@@]3(C4[C@@H](C[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)O)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O |
Synonyms |
Acocantherin Acolongifloroside K G Strophanthin G-Strophanthin Ouabain |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
| Parameter | This compound | Ouabain | Strogoside |
|---|---|---|---|
| Core Structure | Pentacyclic core with lactone ring | Pentacyclic core with lactone ring | Similar pentacyclic core |
| Sugar Moiety | Contains specific glycosidic substituents | Rhamnose sugar unit | Distinct glycosylation pattern |
| Molecular Target | Na⁺/K⁺-ATPase pump inhibition | Na⁺/K⁺-ATPase pump inhibition | Na⁺/K⁺-ATPase pump inhibition |
| Solubility | Highly water-soluble | Moderately water-soluble | Poorly water-soluble |
| Primary Source | Strophanthus gratus, Acokanthera spp. | Acokanthera ouabaio, Strophanthus | Strophanthus gratus |
Toxicity and Bioactivity
| Parameter | This compound | Ouabain | Strogoside |
|---|---|---|---|
| Relative Toxicity | High (comparable to ouabain) | High | Moderate |
| Lethal Dose (LD₅₀) | Not fully quantified | ~5 mg/kg (mice, oral) | ~50 mg/kg (estimated) |
| Onset of Action | Rapid (minutes) | Rapid (minutes) | Delayed (hours) |
| Clinical Use | None (toxicological interest) | Treatment of cardiac arrest | None (research compound) |
Key Findings :
- Toxicity : this compound and ouabain exhibit nearly equivalent toxicity, while strogoside is significantly less potent .
- Solubility : The high water solubility of this compound facilitates its extraction and use in traditional poisons, unlike strogoside, which is less soluble and harder to isolate .
- Source Concentration : Strophanthus gratus seeds contain high concentrations of this compound and ouabain (up to 2–5% by weight), whereas strogoside and sarmentosides are present in trace amounts (<0.1%) .
Q & A
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